

Spectroscopic Characterization & Process Analysis: N-(1-methoxyethyl)formamide[1]

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Compound of Interest

Compound Name: *N*-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

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Executive Summary: The "Alkoxy" Pathway Intermediate

N-(1-methoxyethyl)formamide (CAS: 38591-94-5) represents the "Alkoxy Route" to N-vinylformamide. Unlike the classical "Ester Route" (which utilizes acetic anhydride), the MEF pathway employs methanol for etherification, generating water as the only byproduct before pyrolysis.

For drug development professionals utilizing NVF-based polymers (e.g., for hydrogels or drug delivery matrices), MEF is a critical process impurity. Its presence indicates incomplete pyrolysis or moisture contamination during storage. This guide defines the spectroscopic fingerprints required to detect MEF at trace levels.

Spectroscopic Atlas: Definitive Characterization

MEF exhibits complex spectra due to Amide Rotamerism. The partial double bond character of the C–N bond creates two distinct conformers (cis and trans) observable in NMR at ambient temperature.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz

Diagnostic Feature: The "Methine Quartet" at ~5.2–5.5 ppm is the primary tracking signal.

Nucleus	Moiety	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
¹ H	-CHO	8.15 (min) / 8.32 (maj)	Singlet/Broad	1H	Formyl proton. Split due to rotamers (approx 1:4 ratio).
¹ H	-NH-	8.60 (broad)	Broad Singlet	1H	Amide proton. Chemical shift is highly concentration-dependent.
¹ H	-CH-	5.25 – 5.55	dq (Quartet-like)	1H	The Critical Diagnostic. Downfield shift due to O and N attachment.
¹ H	-OCH ₃	3.22 (s)	Singlet	3H	Methoxy group. Distinct sharp singlet.
¹ H	-CH ₃	1.25 (d, J=6.0 Hz)	Doublet	3H	Methyl doublet coupled to the methine proton.
¹³ C	C=O	160.5 / 163.8	-	-	Carbonyl carbon (rotamers).

¹³ C	-CH-	75.2 / 81.0	-	-	Hemiaminal carbon.
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Analyst Note: In ¹H NMR, do not confuse the MEF methine quartet (~5.4 ppm) with the alkene protons of NVF (which appear as a complex pattern at 4.2–4.7 ppm and 6.6–6.9 ppm).

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Liquid Film)

- Amide I (C=O): 1665 cm⁻¹ (Strong).
- Amide II (N-H): 1530 cm⁻¹ (Medium, broad).
- Ether C-O-C: 1090–1120 cm⁻¹ (Strong). Key differentiator from NVF.
- Absence of OH: The spectrum must lack the broad O-H stretch (3300–3400 cm⁻¹) characteristic of the precursor HEF.

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

- Molecular Ion (M⁺):m/z 103 (Weak/Absent).
- Base Peak:m/z 72 (Loss of -OCH₃).
- Fragment:m/z 44 (Loss of -NHCHO).
- Fragment:m/z 31 (Methoxy cation, CH₃O⁺).

Comparative Analysis: MEF vs. Alternatives

In a process setting, MEF must be distinguished from its precursor (HEF) and the final product (NVF).

Feature	Precursor: HEF (N-(1-hydroxyethyl)formamide)	Target: MEF (N-(1-methoxyethyl)formamide)	Product: NVF (N-vinylformamide)
Role	Starting Material	Stable Intermediate	Polymerizable Monomer
Reactive Group	Hydroxyl (-OH)	Methoxy (-OCH ₃)	Vinyl (-CH=CH ₂)
¹ H NMR Key	4.8–5.0 (OH broad)	3.22 (OCH ₃ singlet)	6.6–6.9 (Vinyl CH)
IR Signature	Broad OH (~3350 cm ⁻¹)	Strong C-O (~1100 cm ⁻¹)	C=C Stretch (~1630 cm ⁻¹)
Stability	Hygroscopic, unstable	Moderately Stable	Polymerizes w/o stabilizer
Process Risk	Forms bis-formamide dimers	Hydrolyzes to HEF + MeOH	Crosslinks spontaneously

Experimental Protocols

Protocol A: Synthesis of MEF (Etherification)

Objective: Convert HEF to MEF to validate spectral standards.

- Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, thermometer, and a reflux condenser.
- Reactants: Charge N-(1-hydroxyethyl)formamide (HEF) (0.1 mol, 8.9 g) and Methanol (anhydrous, 50 mL).
- Catalysis: Add H₂SO₄ (conc., 0.5 mL) or an acidic ion-exchange resin (e.g., Amberlyst 15, 1.0 g).
- Reaction: Heat to 40–50°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or GC.

- Neutralization: Cool to RT. Neutralize with NaOCH_3 (methanolic solution) or NaHCO_3 until pH 7.
- Workup: Filter off salts/resin. Remove excess methanol via rotary evaporation (40°C, 200 mbar).
- Purification: Distill the residue under reduced pressure.
 - Target BP: ~70–80°C at 2–5 mmHg.
 - Yield: Expect 85–92%.

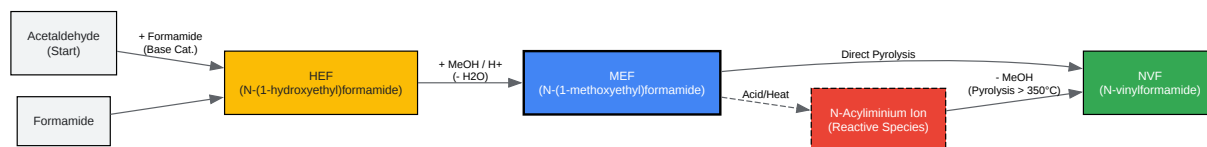
Protocol B: Purity Analysis (GC-FID)

Objective: Quantify MEF content in NVF monomer samples.

- Column: DB-WAX or equivalent PEG column (30m x 0.25mm x 0.25 μm).
- Injector: 220°C, Split 20:1.
- Carrier: Helium, 1.0 mL/min constant flow.
- Oven: 60°C (hold 2 min)
10°C/min
220°C (hold 5 min).
- Detector: FID, 250°C.
- Retention Order: Methanol < NVF < MEF < HEF < Bis-formamide.

Reaction Pathways & Logic

The following diagram illustrates the "Alkoxy Route" and the critical equilibrium between the hemiaminal ether (MEF) and the reactive iminium species, which explains its reactivity.



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Figure 1: Synthetic pathway highlighting MEF as the stable ether intermediate before pyrolysis to NVF.

References

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